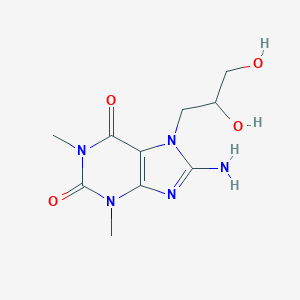![molecular formula C26H36Cl2N4O4 B024568 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride CAS No. 110465-03-7](/img/structure/B24568.png)
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride involves multiple steps. One common method starts with the reaction of benzaldehyde cyanohydrin with urea, which displaces the hydroxyl group of the cyanohydrin. The intermediate formed is then treated with hydrochloric acid to convert the urea nitrogen to a nitrile. This imine is hydrolyzed to form phenylhydantoin. Finally, alkylation with ethyl iodide yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has applications in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A widely used anticonvulsant with a similar structure but different pharmacological properties.
Ethotoin: Another anticonvulsant with a structure closely related to the compound but with distinct differences in activity and toxicity.
Uniqueness
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione dihydrochloride is unique due to its specific structural features and the presence of multiple functional groups. These characteristics contribute to its diverse range of applications and its potential for further research and development.
Properties
CAS No. |
110465-03-7 |
|---|---|
Molecular Formula |
C26H36Cl2N4O4 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
3-ethyl-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-5,5-diphenylimidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C26H34N4O4.2ClH/c1-2-29-24(33)26(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30(25(29)34)20-23(32)19-28-15-13-27(14-16-28)17-18-31;;/h3-12,23,31-32H,2,13-20H2,1H3;2*1H |
InChI Key |
VHTLFWWVOZEJCM-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CCO)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Canonical SMILES |
CCN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CCO)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Synonyms |
1-(4-(2-Hydroxyethyl)-1-piperazine-2-propanolo)-3-ethyl-5,5-diphenylhy dantoin 2HCl hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


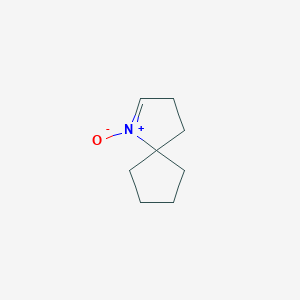

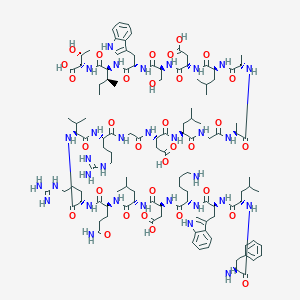
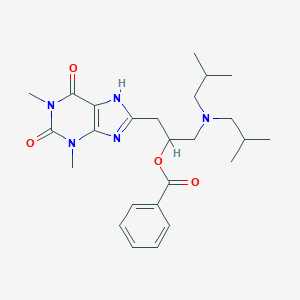
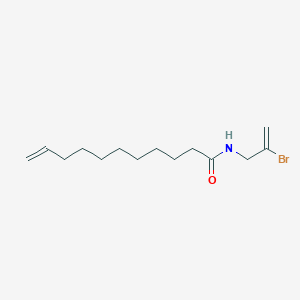
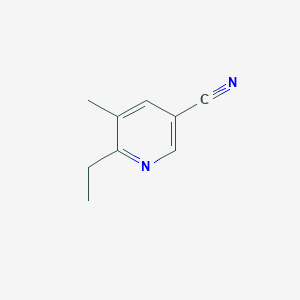
![9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)
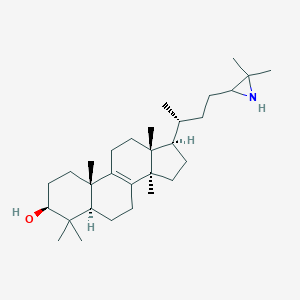
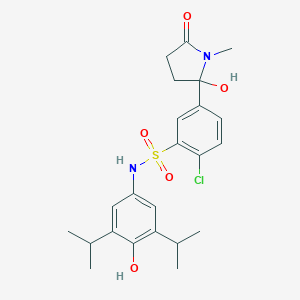
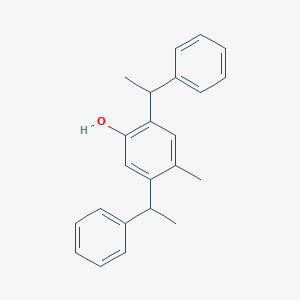

![6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene](/img/structure/B24511.png)
